

# N-Boc Protected Homopiperazine: A Technical Guide to Structure and Stability

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## Compound of Interest

Compound Name: 1-Boc-homopiperazine

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This in-depth technical guide provides a comprehensive overview of the structure, stability, and handling of N-Boc protected homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate). This key intermediate is widely utilized in medicinal chemistry and drug development for the synthesis of a variety of therapeutic agents. This document details its chemical properties, conformational analysis, stability under various conditions, and provides exemplary experimental protocols for its synthesis and purity assessment.

## Chemical Structure and Properties

N-Boc-homopiperazine, a derivative of the seven-membered heterocyclic compound homopiperazine (1,4-diazepane), features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This protecting group is instrumental in synthetic chemistry, allowing for selective reactions at the unprotected secondary amine.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of N-Boc-Homopiperazine

Property	Value	Reference
Synonyms	tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-homopiperazine, 1-Boc-hexahydro-1,4-diazepine	[3]
CAS Number	112275-50-0	[1][3]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1][3]
Molecular Weight	200.28 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	95-110 °C at 0.5 mmHg	[4]
Density	1.016 g/mL at 20 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.471	[4]
Enthalpy of Vaporization	49.498 kJ/mol at boiling point (558.15 K)	[4]
Purity	≥ 98% (by titration)	[3]
Storage Conditions	Store at 0-8 °C under an inert atmosphere. Sensitive to air and moisture.	[1][3]

## Conformational Analysis

The seven-membered 1,4-diazepane ring of N-Boc-homopiperazine is conformationally flexible and can exist in several low-energy conformations, primarily belonging to the chair and twist-boat families.[5][6] The presence of the bulky Boc group influences the conformational equilibrium. Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these conformers.[6]

The primary conformations include:

- Chair (C): Often the ground-state conformation, minimizing angle strain.

- Twist-Boat (TB): A flexible conformation that can be a low-energy and potentially bioactive form for substituted diazepanes.<sup>[6][7]</sup>

The energy difference between these conformers is typically small, and the equilibrium can be influenced by substitution and solvent effects.

Table 2: Representative Relative Energies of N-Boc-Homopiperazine Conformers

Conformer	Relative Energy (kcal/mol)	Note
Chair 1 (Boc equatorial)	0.00	Hypothetical ground state.
Chair 2 (Boc axial)	1.5 - 3.0	Higher energy due to steric strain.
Twist-Boat 1	0.5 - 2.0	Often close in energy to the chair conformer.
Twist-Boat 2	1.0 - 2.5	Another accessible twist-boat conformation.

Note: These values are representative and based on computational studies of similar 1,4-diazepane systems. The actual energy differences may vary.

Caption: Conformational equilibrium of N-Boc-homopiperazine.

## Stability Profile

The stability of N-Boc-homopiperazine is largely dictated by the lability of the Boc protecting group.

## Acid Stability

The Boc group is readily cleaved under acidic conditions. The kinetics of this deprotection reaction have been shown to exhibit a second-order dependence on the acid concentration.<sup>[1][8][9][10]</sup> This means that both the concentration and the strength of the acid significantly impact the rate of degradation. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.

Table 3: Acid-Catalyzed Deprotection Kinetics of Boc-Protected Amines

Acid	Solvent	Temperature (°C)	Rate Constant (k)	Kinetic Order	Reference
HCl	Toluene/Propan-2-ol	50	Varies with $[\text{HCl}]^2$	Second	<a href="#">[9]</a> <a href="#">[10]</a>
H <sub>2</sub> SO <sub>4</sub>	Toluene/Propan-2-ol	50	Varies with $[\text{H}_2\text{SO}_4]^2$	Second	<a href="#">[9]</a>
CH <sub>3</sub> SO <sub>3</sub> H	Toluene/Propan-2-ol	50	Varies with $[\text{CH}_3\text{SO}_3\text{H}]^2$	Second	<a href="#">[9]</a>
TFA	Toluene/Propan-2-ol	50	Inverse dependence on $[\text{TFA}]$	Complex	<a href="#">[9]</a>

## Base and Nucleophile Stability

The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it an orthogonal protecting group to others like the Fmoc group.

## Thermal Stability

N-Boc-homopiperazine exhibits good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of acids, can lead to deprotection.

## Experimental Protocols

### Synthesis of N-Boc-Homopiperazine

This protocol describes the synthesis of N-Boc-homopiperazine from homopiperazine and di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

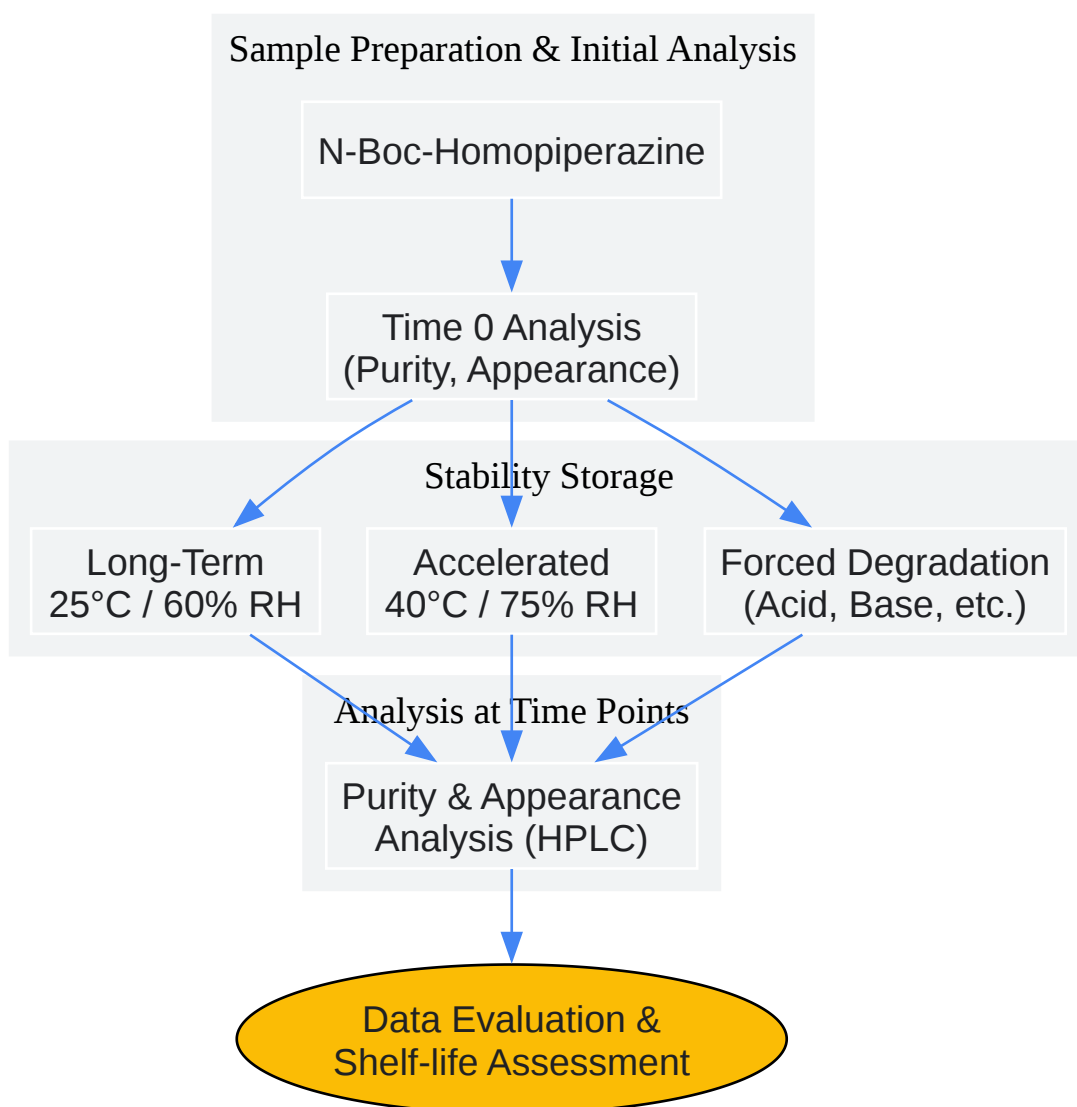
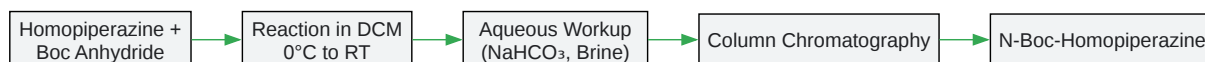
- Homopiperazine

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Dissolve homopiperazine (1.0 eq) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

- Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-homopiperazine as a colorless to light yellow liquid.



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